BIO-アセトキシム

科学的研究の応用

BIO-acetoxime has a wide range of scientific research applications:

作用機序

BIO-アセトキシムは、GSK-3を選択的に阻害することにより効果を発揮します。 GSK-3の触媒部位のATP結合ポケットに結合し、さまざまな細胞プロセスに関与する重要な基質のリン酸化をブロックします . この阻害は、細胞増殖と分化に不可欠なWnt / β-カテニン経路などの経路の調節につながります .

類似化合物の比較

BIO-アセトキシムは、他のGSK-3阻害剤と比較されます。

6-ブロモインジゴイド-3'-オキシム(BIO): 構造は似ていますが、アセトキシム基がないため、BIO-アセトキシムはより選択的で強力です.

インジゴイド: GSK-3に対する特異性が低い親化合物です.

塩化リチウム: 他の細胞プロセスに広範な影響を与える非特異的なGSK-3阻害剤です.

BIO-アセトキシムは、GSK-3に対する高い選択性と効力を有するため、科学研究と潜在的な治療用途における貴重なツールとなっています .

将来の方向性

GSK-3 Inhibitor X is a promising drug discovery target for treating multiple pathological disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . The dramatic increase in the indications that were tested from mood and behavior disorders, autism and cognitive disabilities, to neurodegeneration, brain injury, and pain . This remarkable volume of information being generated undoubtedly reflects the great interest, as well as the intense hope, in developing potent and safe GSK-3 inhibitors in clinical practice .

生化学分析

Biochemical Properties

BIO-Acetoxime exhibits high selectivity for GSK-3α/β, with an IC50 value of 10 nM . It shows weak inhibitory effects on other kinases such as CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The interaction between BIO-Acetoxime and these biomolecules is primarily through binding to the ATP-binding pocket of the enzymes .

Cellular Effects

BIO-Acetoxime has been shown to have significant effects on cellular processes. By inhibiting GSK-3β, BIO-Acetoxime blocks β-catenin phosphorylation and degradation, thereby allowing it to activate transcription of WNT pathway-controlled genes . This influences cell function, including impacts on cell signaling pathways and gene expression .

Molecular Mechanism

BIO-Acetoxime exerts its effects at the molecular level primarily by inhibiting GSK-3α/β . It binds to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates . This leads to changes in gene expression and cellular signaling pathways .

Dosage Effects in Animal Models

In animal models, the effects of BIO-Acetoxime have been observed to vary with different dosages . For instance, in zebrafish, BIO-Acetoxime at concentrations of 100 μM and 200 μM significantly reduced PTZ-induced seizures .

Metabolic Pathways

BIO-Acetoxime is involved in the WNT signaling pathway by inhibiting GSK-3β and preventing the degradation of β-catenin

準備方法

合成経路と反応条件

BIO-アセトキシムは、インジゴイドから始まる一連の化学反応によって合成されます。 反応条件は通常、水酸化ナトリウムなどの塩基の存在下で、臭素とヒドロキシルアミン塩酸塩を使用することを伴います .

工業的生産方法

BIO-アセトキシムの工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、大型反応器の使用と反応条件の精密な制御が含まれ、最終生成物の高収率と純度が保証されます .

化学反応の分析

反応の種類

BIO-アセトキシムは、以下を含むさまざまな化学反応を起こします。

酸化: BIO-アセトキシムは、対応するオキシム誘導体を生成するために酸化できます。

還元: BIO-アセトキシムの還元は、アミン誘導体の形成につながる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまなオキシム、アミン、およびBIO-アセトキシムの置換誘導体が含まれます .

科学研究への応用

BIO-アセトキシムは、幅広い科学研究への応用を有しています。

類似化合物との比較

BIO-acetoxime is compared with other GSK-3 inhibitors such as:

6-bromoindirubin-3’-oxime (BIO): Similar in structure but lacks the acetoxime group, making BIO-acetoxime more selective and potent.

Indirubin: The parent compound with less specificity towards GSK-3.

Lithium chloride: A non-specific GSK-3 inhibitor with broader effects on other cellular processes.

BIO-acetoxime stands out due to its high selectivity and potency towards GSK-3, making it a valuable tool in scientific research and potential therapeutic applications .

特性

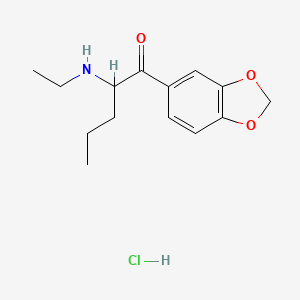

IUPAC Name |

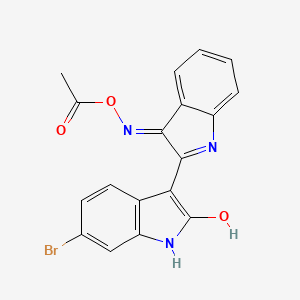

[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDSYNWJCPDHLL-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648024 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667463-85-6 | |

| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 667463-85-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)